Sulfacetamide sodium

Descripción general

Descripción

Sulfacetamida (monohidrato de sodio) es un antibiótico sulfonamida ampliamente utilizado en tratamientos médicos. Es conocido por sus propiedades bacteriostáticas, lo que significa que inhibe el crecimiento y la multiplicación de bacterias. Este compuesto se utiliza comúnmente en formulaciones tópicas para tratar infecciones cutáneas, acné y dermatitis seborreica, así como en gotas para los ojos para tratar infecciones oculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sulfacetamida (monohidrato de sodio) se puede sintetizar a través de la reacción de diazotación de la sulfacetamida sódica con nitrito de sodio en presencia de ácido clorhídrico para formar una sal de diazonio. Esta sal se acopla luego con ácido 8-hidroxi-7-yodoquinolina-5-sulfónico en un medio alcalino para formar un colorante azo . Otro método implica la alquilación directa de acetamida con cloruro de 4-aminobenzenosulfonilo o la reacción de 4-aminobenzenosulfonamida con anhídrido acético seguida de una desacilación reductora selectiva utilizando un sistema de zinc-hidróxido de sodio .

Métodos de producción industrial

En entornos industriales, la sulfacetamida sódica se produce mediante el método de diazotación mencionado anteriormente, que es eficiente y produce productos de alta pureza. El proceso implica un control preciso de las condiciones de reacción, como la temperatura y el pH, para garantizar la formación del producto deseado .

Análisis De Reacciones Químicas

Hydrolytic Degradation

Under elevated temperatures or acidic/alkaline conditions, sulfacetamide sodium undergoes hydrolysis to form sulfanilamide (4-aminobenzenesulfonamide) .

-

Kinetics : First-order rate constants increase with temperature, with complete hydrolysis observed at 100°C in strongly acidic media .

-

Mechanism : Cleavage of the acetamide group via nucleophilic attack by water or hydroxide ions.

Photocatalytic Degradation

In aqueous solutions exposed to UV radiation with TiO₂ catalysis , sulfacetamide degrades into low-toxicity organic intermediates (e.g., hydroxylated derivatives), which mineralize to CO₂ and H₂O .

-

Key Data :

Condition Degradation Efficiency Major Products Toxicity Reduction UV + TiO₂ (pH 7) >90% in 60 min Hydroxylated intermediates 70%–80%

Oxidative Degradation

-

Copper(III)-Mediated Oxidation : In alkaline media, diperiodatocuprate(III) oxidizes sulfacetamide to sulfanilamide, followed by further oxidation to a blue product (λₘₐₓ = 580 nm) .

-

Periodate Oxidation : Potassium periodate oxidizes sulfacetamide in neutral media, forming a reddish-brown chromophore (λₘₐₓ = 500.5 nm) upon coupling with pyrocatechol .

Two-Component UV Spectrometry

This compound and sulfanilamide are quantified simultaneously using pH-dependent absorption shifts :

-

Absorption Maxima :

Compound pH 4.0 (λₘₐₓ, nm) pH 7.0 (λₘₐₓ, nm) This compound 271 260 Sulfanilamide 258 259 -

Validation Parameters :

Parameter This compound Sulfanilamide Recovery (%) 98–101 99–102 Detection Limit (M) 1.67 × 10⁻⁶ 2.01 × 10⁻⁶

Oxidative Coupling for Quantification

Sulfacetamide reacts with potassium periodate and pyrocatechol to form a stable reddish-brown complex (λₘₐₓ = 500.5 nm) :

-

Linear Range : 6.25–112.5 µg/mL.

-

Molar Absorptivity : 5,185.7 L·mol⁻¹·cm⁻¹.

Environmental Reactivity and Stability

Aplicaciones Científicas De Investigación

Medical Uses

Sulfacetamide sodium is primarily utilized in the following areas:

-

Ophthalmic Applications :

- Conjunctivitis : this compound is often prescribed in eye drop form to treat bacterial conjunctivitis, effectively reducing inflammation and infection.

- Ophthalmia Neonatorum : It is used to prevent and treat eye infections in newborns, particularly those caused by Neisseria gonorrhoeae.

-

Dermatological Applications :

- Acne Vulgaris : this compound is included in topical formulations for treating acne, often combined with sulfur to enhance its keratolytic action.

- Seborrheic Dermatitis : It is effective in managing seborrheic dermatitis by reducing bacterial load on the skin.

- Acne Rosacea : The combination of sulfacetamide with sulfur has shown efficacy in treating rosacea, particularly when inflammatory lesions are present.

Acne Treatment Case Studies

A series of case studies highlight the effectiveness of this compound in treating acne vulgaris:

- Case Study 1 : A 29-year-old woman with a ten-year history of facial acne was treated with a sodium sulfacetamide 10%-sulfur 5% emollient foam. After eight weeks, her inflammatory lesions decreased significantly from twelve to one, demonstrating high patient satisfaction with no adverse effects reported .

- Case Study 2 : A 19-year-old woman presented with multiple inflammatory lesions. After using the same emollient foam for eight weeks, her lesions were reduced from twenty-two to eight. The patient reported ease of application and aesthetic satisfaction .

Ophthalmic Treatment Case Studies

- Case Study 3 : In a clinical trial involving patients with conjunctivitis, those treated with this compound eye drops showed significant improvement in symptoms within days, underscoring its rapid action against bacterial infections .

Comparative Data Table

The following table summarizes the applications and effectiveness of different formulations containing this compound:

| Application | Formulation Type | Primary Use | Efficacy |

|---|---|---|---|

| Acne Vulgaris | Topical Cream/Foam | Treats acne lesions | Significant reduction in lesions |

| Seborrheic Dermatitis | Topical Wash/Cream | Reduces scaling and infection | Effective management |

| Conjunctivitis | Eye Drops | Treats bacterial eye infections | Rapid symptom relief |

| Acne Rosacea | Topical Cream | Treats inflammatory papules | Improved skin appearance |

Safety and Side Effects

While this compound is generally well-tolerated, there are potential side effects including:

Mecanismo De Acción

La sulfacetamida (monohidrato de sodio) ejerce sus efectos inhibiendo la enzima dihidrofolato reductasa, que participa en la síntesis de ácido fólico en las bacterias. Al inhibir competitivamente el ácido para-aminobenzoico (PABA), un componente esencial para el crecimiento bacteriano, la sulfacetamida interrumpe la producción de ácido fólico, lo que finalmente inhibe el crecimiento y la multiplicación bacteriana .

Comparación Con Compuestos Similares

Compuestos similares

Sulfametoxazol: Otro antibiótico sulfonamida con propiedades bacteriostáticas similares.

Sulfadiazina: Se utiliza en el tratamiento de infecciones bacterianas y tiene un mecanismo de acción similar.

Sulfisoxazol: También es un antibiótico sulfonamida con usos y efectos comparables.

Singularidad

La sulfacetamida (monohidrato de sodio) es única debido a sus aplicaciones específicas en dermatología y oftalmología. Su capacidad para ser formulada en diversos productos tópicos y oculares la hace particularmente valiosa en el tratamiento de infecciones de la piel y los ojos .

Actividad Biológica

Sulfacetamide sodium is a sulfonamide antibiotic recognized for its broad-spectrum antibacterial properties. It functions primarily as a bacteriostatic agent, inhibiting bacterial growth by interfering with folic acid synthesis. This detailed article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, case studies, and research findings.

This compound acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a crucial component in the synthesis of folic acid in bacteria. By blocking the enzyme dihydropteroate synthase (DHPS), it prevents the conversion of PABA into dihydropteroic acid, thus halting bacterial growth. This mechanism is consistent across various gram-positive and gram-negative organisms, making sulfacetamide effective against a wide range of pathogens .

Pharmacokinetics

- Absorption : this compound is readily absorbed when administered orally, with approximately 4% absorption noted through intact skin in vitro .

- Half-life : The biological half-life ranges from 7 to 12.8 hours .

- Distribution : It achieves high concentrations in body fluids, including pleural, peritoneal, synovial, and ocular fluids .

- Excretion : The drug is primarily excreted unchanged in urine .

Therapeutic Applications

This compound is utilized in various therapeutic areas:

- Ophthalmology : It is commonly used to treat eye infections such as conjunctivitis and blepharitis.

- Dermatology : Effective for conditions like acne vulgaris and seborrheic dermatitis.

- Infectious Diseases : Its antibacterial properties make it suitable for treating various skin infections.

Case Study 1: Acne Vulgaris Treatment

A clinical study evaluated the efficacy of a 10% sodium sulfacetamide and 5% sulfur emollient foam in patients with acne vulgaris. Over eight weeks, subjects showed significant improvement:

| Patient | Initial Inflammatory Lesions | Lesions at Follow-Up (Week 8) | Satisfaction Level |

|---|---|---|---|

| 1 | 12 | 3 | Very Satisfied |

| 2 | 23 | 16 | Satisfied |

| 3 | 22 | 8 | Moderately Satisfied |

The results indicated an average reduction of inflammatory lesions by approximately 50% across participants .

Case Study 2: Seborrheic Dermatitis

In another study involving patients with seborrheic dermatitis, the same emollient foam formulation led to significant improvements in lesion counts and overall skin condition after eight weeks of treatment .

Research Findings

Recent research highlights the versatility and effectiveness of this compound across multiple indications:

- A study showed an 80.4% to 83% reduction in inflammatory acne lesions after consistent use over 12 weeks .

- An observational study confirmed that the combination of sodium sulfacetamide and sulfur not only provides antibacterial benefits but also enhances skin tolerance due to its emollient properties .

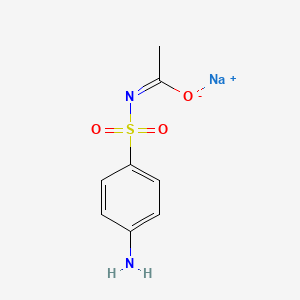

Propiedades

Número CAS |

127-56-0 |

|---|---|

Fórmula molecular |

C8H10N2NaO3S |

Peso molecular |

237.23 g/mol |

Nombre IUPAC |

sodium;acetyl-(4-aminophenyl)sulfonylazanide |

InChI |

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11); |

Clave InChI |

BTZCSADPJAPUNE-UHFFFAOYSA-N |

SMILES |

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] |

SMILES isomérico |

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-].[Na+] |

SMILES canónico |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na] |

Apariencia |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

127-56-0 |

Pictogramas |

Irritant |

Números CAS relacionados |

144-80-9 (Parent) |

Sinónimos |

Acetopt Acetylsulfanilamide AK Sulf AK-Sulf Albucid Antébor Belph 10 Belph-10 Bleph Ceta Sulfa Cetamide Colircusi Sulfacetamida Coliriocilina Sulfacetam Isopto Cetamide Sodium Sulamyd Sulamyd, Sodium Sulf 10 Sulf-10 Sulfacetam, Coliriocilina Sulfacetamida, Colircusi Sulfacetamide Sulfacetamide Monosodium Salt Sulfacetamide Sodium Sulfacetamide, Monosodium Salt, Anhydrous Sulfacil Sulfacyl Sulfair Sulphacetamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sulfacetamide sodium exert its antibacterial effect?

A: this compound, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. [, , , , ] This inhibition disrupts the production of essential nucleic acids, ultimately leading to bacterial growth inhibition and death. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C8H9N2NaO3S. Its molecular weight is 252.24 g/mol. [, , , , , , ]

Q3: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques including UV-Vis spectrophotometry, showing a characteristic absorption maximum around 258 nm. [, , , , , ] Other useful techniques include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ]

Q4: How does the choice of drug vehicle influence the ocular contact time of this compound?

A: Studies have shown that increasing the concentration of this compound in eye drops prolongs its ocular contact time. [] Additionally, formulating this compound in a high-viscosity gel, such as one containing carbomer Leogel, can significantly enhance its ocular bioavailability compared to aqueous suspensions. [, ]

Q5: How stable is this compound in ophthalmic solutions, and how can its stability be enhanced?

A: this compound can undergo hydrolysis to form sulfanilamide. [, ] To ensure stability, ophthalmic solutions often include sodium thiosulfate as a stabilizer. [, ]

A5: this compound is primarily used for its antibacterial properties and doesn't exhibit significant catalytic activity. This Q&A section will focus on its pharmaceutical aspects.

A5: While computational studies on this compound are limited in the provided research, molecular modeling techniques can be applied to investigate its interactions with biological targets and explore potential modifications for improved efficacy.

Q6: How does the structure of this compound relate to its antibacterial activity?

A: The sulfonamide group (-SO2NH2) in this compound is essential for its antibacterial activity, as it mimics the structure of para-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis. [, , , , ] Modifications to this group or the adjacent aromatic ring can significantly impact its potency and selectivity. [, , , , ]

Q7: What are some strategies for formulating this compound to improve its stability, solubility, or bioavailability?

A: Incorporating this compound into a high-viscosity gel using polymers like carbomer Leogel can enhance its ocular bioavailability. [, ] Additionally, using cyclodextrins can enhance solubility and stability through inclusion complex formation. []

Q8: What is the typical ocular contact time of this compound eye drops?

A: The concentration of this compound in tears falls to the minimum inhibitory concentration (MIC) against common bacterial pathogens approximately 30 minutes after a single application of 10 µL of a 15% solution. [] Increasing the concentration or using a high-viscosity gel formulation can extend the duration of action. [, , ]

Q9: Has the efficacy of topical N-acetyl-cysteine (NAC) been compared to a topical steroid-antibiotic combination containing this compound in treating meibomian gland dysfunction (MGD)?

A: Yes, a study compared topical NAC with a topical combination of betamethasone and this compound in patients with MGD. Both treatments, when combined with eyelid hygiene, showed significant improvements in symptoms and clinical parameters, with no significant difference between the groups. []

Q10: What is the in vitro efficacy of this compound against Nocardia asteroides compared to trimethoprim or a combination of both?

A: While this compound alone shows activity against Nocardia asteroides, a combination of this compound and trimethoprim exhibits significantly enhanced efficacy. [] This synergistic effect highlights the benefits of combination therapy in certain cases. []

Q11: What are the known resistance mechanisms to sulfonamides like this compound?

A: Bacterial resistance to sulfonamides can arise from mutations in dihydropteroate synthase, the target enzyme, reducing its affinity for the drug. [, ] Additionally, bacteria can develop mechanisms to overproduce PABA or utilize alternative metabolic pathways, bypassing the need for the enzyme inhibited by sulfonamides. [, ]

Q12: Can ophthalmic sulfonamides like this compound trigger Stevens-Johnson syndrome?

A: Although rare, there has been a reported case of Stevens-Johnson syndrome linked to the use of ophthalmic this compound in a patient with a prior history of a bullous drug reaction to sulfonamides. [] This case highlights the potential for cross-sensitivity and the importance of considering a patient's allergy history. []

Q13: Can chitosan/gelatin hybrid membranes be used for the controlled release of this compound?

A: Research indicates that chitosan/gelatin hybrid membranes can effectively control the release of this compound. [] The release kinetics follow a zero-order pattern after an initial lag phase, indicating a consistent drug release rate over time. [] This technology shows promise for developing sustained-release ocular drug delivery systems. []

A13: The provided research does not delve into specific biomarkers or diagnostics related to this compound.

Q14: What analytical techniques are commonly used for the determination of this compound?

A: High-Performance Liquid Chromatography (HPLC) is widely employed for quantifying this compound in pharmaceutical preparations and biological samples. [, , , , ] UV-Vis spectrophotometry, particularly derivative spectrophotometry, offers a simple and sensitive approach for determining this compound in pharmaceutical formulations. [, , ] Thin-layer chromatography (TLC) coupled with densitometry provides an alternative method for analyzing this compound. [, ]

A14: The research papers provided do not offer specific information regarding the environmental impact and degradation of this compound.

Q15: How does the presence of urea or ionic permeants like sodium chloride and this compound affect the swellability of acrylate-methacrylate copolymer films?

A: Studies reveal that increasing urea concentration enhances the swellability of these films, while increasing concentrations of sodium chloride and this compound reduce swellability. [] These findings highlight the influence of solute properties on polymer behavior and have implications for drug delivery systems. []

Q16: What parameters are crucial for validating analytical methods used to quantify this compound in pharmaceutical formulations?

A: Validating analytical methods for this compound involves assessing various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ), all following ICH guidelines. [, , , , , ]

A16: Maintaining stringent quality control and adhering to good manufacturing practices (GMP) throughout the development, manufacturing, and distribution processes is essential for ensuring the quality, safety, and efficacy of this compound products.

A16: The research papers provided do not offer specific information on the immunogenicity or immunological responses associated with this compound.

A16: The research papers provided do not offer specific information on the drug-transporter interactions of this compound.

A16: The research papers provided do not offer specific information on the induction or inhibition of drug-metabolizing enzymes by this compound.

Q17: What are some alternative topical antibiotic options for treating bacterial conjunctivitis besides this compound?

A17: Alternatives include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.